
2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde typically involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with various reagents under specific conditions. One common method involves the use of [4-(3,4-dicyanophenoxy)phenyl]acetic acid as a precursor, which is then heated in 2-dimethylaminoethanol in the presence of zinc acetate to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: Nucleophilic aromatic substitution reactions are common, especially at the chloro substituent.
Common reagents used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but lacks the hydroxy and methoxy groups, which may affect its reactivity and biological activity.
2-Chloro-7-methoxyquinoline-3-carboxaldehyde: Similar but with different substituents, leading to variations in chemical behavior and applications.
The presence of the hydroxy and methoxy groups in this compound makes it unique and potentially more versatile in certain chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H8ClNO3 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
2-chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-4-8-6(3-9(10)15)2-7(5-14)11(12)13-8/h2-5,15H,1H3 |
Clave InChI |
ATWVCWLGGZYJOL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC(=C(C=C2C=C1O)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


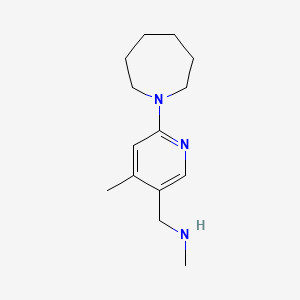
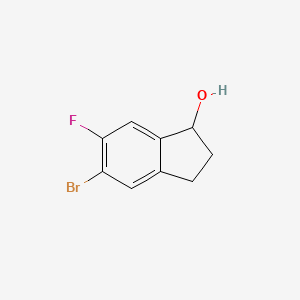
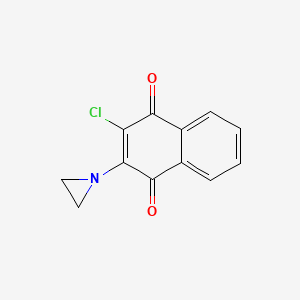
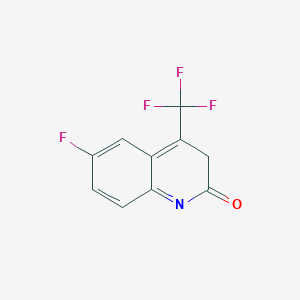



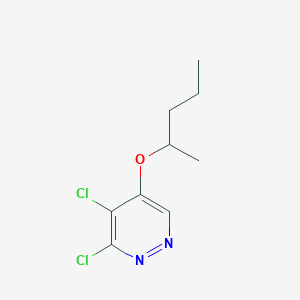
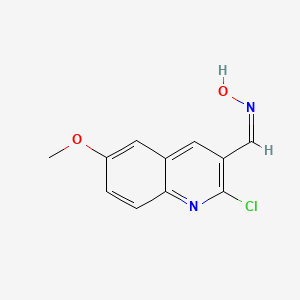
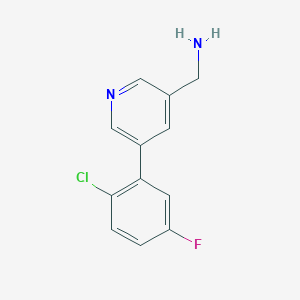

![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)


